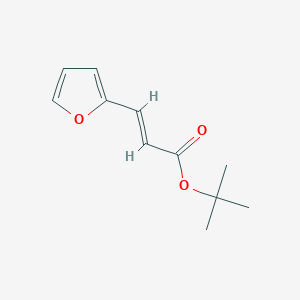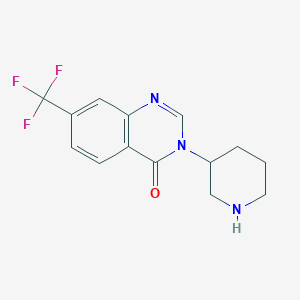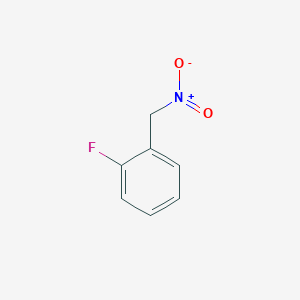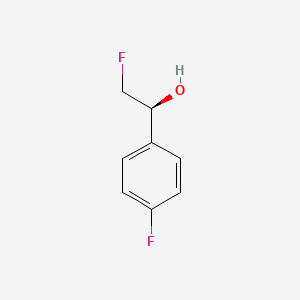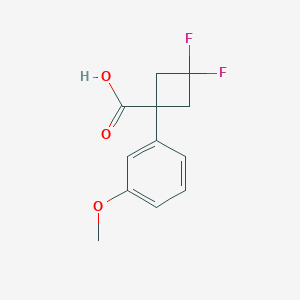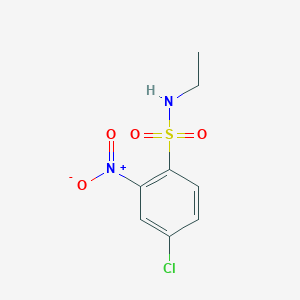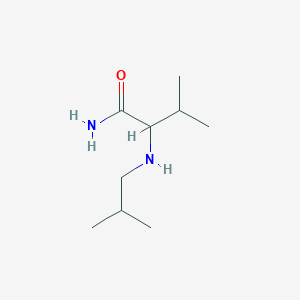![molecular formula C11H17NO2 B13615678 (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/no-structure.png)
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a phenyl ring substituted with a propan-2-yloxy group, making it a versatile molecule for synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to achieve high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands can be employed, although these methods may suffer from lower enantioselectivity and atom efficiency .
化学反応の分析
Types of Reactions
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reagents and conditions used.
科学的研究の応用
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism by which (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, binding to active sites and altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-phenylpropan-2-amine derivatives: These compounds share a similar core structure but differ in the substituents on the phenyl ring and the amino group.
Uniqueness
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with biological targets .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChIキー |
FXXYSWWSUGJPRF-LLVKDONJSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)[C@@H](CO)N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


